

An In-depth Technical Guide to 3-Furanmethanol: Properties, Synthesis, and Applications

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Compound of Interest

Compound Name: 3-Furanmethanol

Cat. No.: B180856

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Abstract

This technical guide provides a comprehensive overview of **3-Furanmethanol** (CAS No: 4412-91-3), a versatile heterocyclic alcohol. It details the compound's chemical structure and physicochemical properties, offering a thorough compilation of quantitative data. The guide presents a detailed experimental protocol for the synthesis of **3-Furanmethanol** from 3-furaldehyde. Furthermore, it explores the instrumental analysis of **3-Furanmethanol** and its derivatives, with a focus on gas chromatography-mass spectrometry (GC-MS). A key application of **3-Furanmethanol** as a precursor in the synthesis of bioactive molecules is highlighted through a generalized experimental workflow for the preparation of pyridazinone derivatives. This document serves as a critical resource for professionals in research and development, particularly in the fields of medicinal chemistry and materials science.

Chemical Identity and Physicochemical Properties

3-Furanmethanol, also known as 3-(hydroxymethyl)furan, is an organic compound featuring a furan ring substituted with a hydroxymethyl group at the 3-position.^[1] This structural arrangement is key to its chemical reactivity and applications.^[1] The molecule has a chemical formula of C₅H₆O₂ and a molecular weight of approximately 98.10 g/mol.^[2] It typically appears as a colorless to pale yellow liquid.^[2]

Chemical Structure

The chemical structure of **3-Furanmethanol** is characterized by a five-membered aromatic furan ring containing one oxygen atom, with a hydroxymethyl (-CH₂OH) group attached to the third carbon atom.

Physicochemical Data

A summary of the key physicochemical properties of **3-Furanmethanol** is presented in Table 1 for easy reference and comparison.

Property	Value	Reference(s)
CAS Number	4412-91-3	[3]
Molecular Formula	C ₅ H ₆ O ₂	[2][4]
Molecular Weight	98.10 g/mol	[3]
Appearance	Colorless to pale yellow liquid	[2]
Boiling Point	79-80 °C at 17 mmHg	[2]
Density	1.139 g/mL at 25 °C	[2]
Refractive Index (n _{20/D})	1.484	[2]
Flash Point	101 °F (38.3 °C)	[5]
Water Solubility	Good solubility	[2]
Vapor Pressure	0.588 mmHg at 25 °C	[2]
logP (Octanol/Water Partition Coefficient)	0.772 (Computed)	[6]

Experimental Protocols

Synthesis of 3-Furanmethanol from 3-Furfural

This protocol details the synthesis of **3-Furanmethanol** via the reduction of 3-furaldehyde (3-furfural) using sodium borohydride as the reducing agent and zinc chloride as a catalyst, adapted from a patented method.[6]

Materials:

- 3-Furfural (96g)
- Tetrahydrofuran (THF) (480g)
- Zinc chloride (4.8g)
- Sodium borohydride (136.8g)
- 2 M Hydrochloric acid
- Anhydrous magnesium sulfate
- Deionized water

Equipment:

- Round-bottom flask with stirring capabilities
- Addition funnel
- Apparatus for filtration
- Rotary evaporator

Procedure:

- In a suitable round-bottom flask, dissolve 96g of 3-furfural in 480g of tetrahydrofuran (THF).
- Add 4.8g of zinc chloride to the solution and stir at room temperature until it is evenly dispersed.
- In batches, carefully add 136.8g of sodium borohydride to the mixture.
- Allow the reaction to proceed at room temperature for 12 hours with continuous stirring.
- After 12 hours, adjust the pH of the reaction mixture to neutral using a 2 M hydrochloric acid solution.

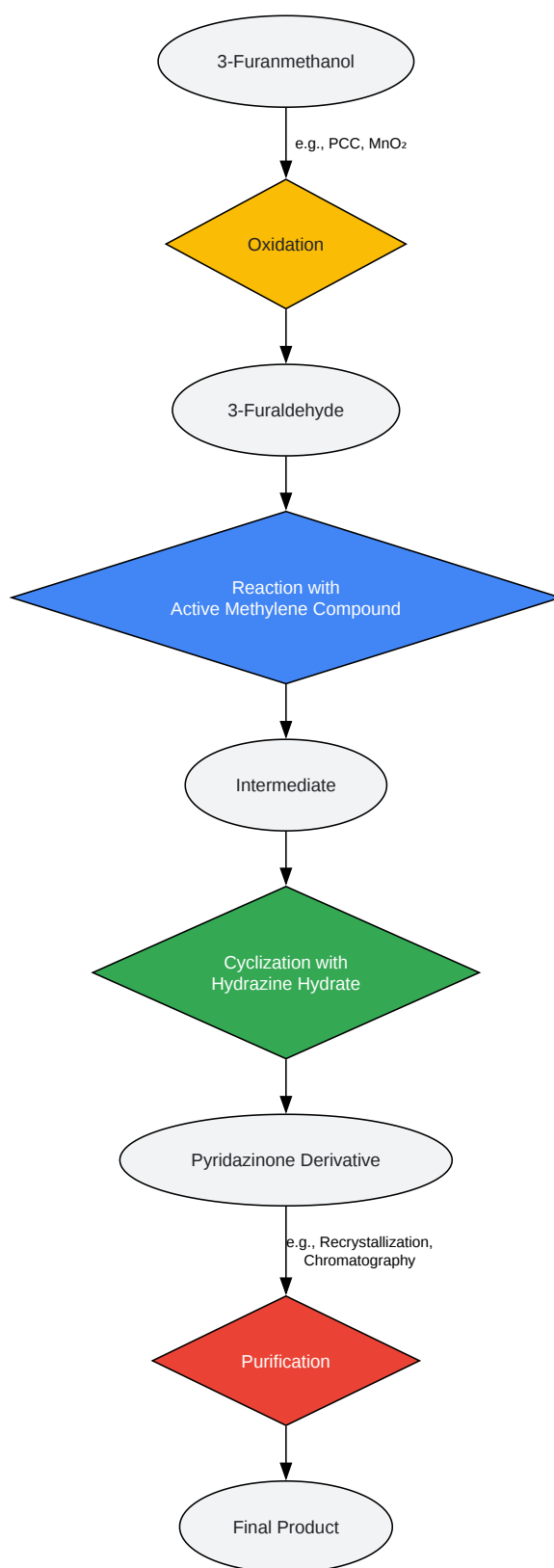
- Filter the resulting solid from the solution.
- Wash the collected solid twice with 200 mL of THF and combine the organic layers.
- Concentrate the combined organic solution to yield **3-Furanmethanol**.

Applications in the Synthesis of Bioactive Molecules

3-Furanmethanol serves as a valuable building block in organic synthesis, particularly for the creation of various biologically active compounds.^[2] It is a key starting material for the synthesis of derivatives of camptothecin, as well as various sesquiterpenes and pyridazinones, which have shown biological activity.^[2]

Experimental Workflow: Synthesis of Pyridazinone Derivatives from 3-Furanmethanol

The following diagram illustrates a generalized workflow for the synthesis of pyridazinone derivatives, a class of compounds with a wide range of pharmacological activities, starting from **3-Furanmethanol**.^[7] This process typically involves the oxidation of **3-Furanmethanol** to 3-furaldehyde, followed by a series of reactions to construct the pyridazinone ring.



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